6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
6-propan-2-ylsulfanylimidazo[2,1-b][1,3]thiazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S2/c1-6(2)14-8-7(5-10)12-3-4-13-9(12)11-8/h3-4,6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAUXGQUQAMIDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(N2C=CSC2=N1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thioamide and α-haloketone intermediates under basic conditions. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and bases such as potassium carbonate or sodium hydride .
Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isopropylsulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. For instance, a study demonstrated that derivatives of this compound could inhibit the growth of resistant bacterial strains, highlighting its potential in combating antibiotic resistance .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways. In vitro experiments have shown promising results against various cancer cell lines, indicating its potential as a chemotherapeutic agent .
Material Science Applications
Polymer Composites
In material science, this compound has been explored as an additive in polymer composites. Its incorporation can enhance the thermal stability and mechanical properties of polymers. Research has indicated that composites containing this compound exhibit improved tensile strength and thermal degradation temperatures compared to standard polymer matrices .
Case Studies
Mechanism of Action
The mechanism of action of 6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Table 1: Substituent Effects at the 6-Position
- Electron-Donating vs. In contrast, trifluoromethylbenzyl () introduces strong electron-withdrawing effects, which may stabilize the compound in metabolic pathways .
- Medicinal Relevance: The 4-methylphenyl analog () is explicitly noted for medicinal use, suggesting that aromatic sulfanyl groups may optimize target binding compared to alkyl chains .
Variations at the 5-Position and Core Modifications
The 5-position carbonitrile group and core saturation also influence activity:
Table 2: 5-Position and Core Modifications
- Carbonitrile vs.
- Core Saturation : The dihydro analog () exhibits partial saturation, likely reducing aromatic interactions critical for binding to enzymes like COX-2 .
Biological Activity
6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile (CAS No. 477864-49-6) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the imidazo[2,1-b]thiazole class, which is known for various pharmacological properties, including anticancer and enzyme inhibitory activities.
- Molecular Formula : CHNS
- Molecular Weight : 223.32 g/mol
- Density : 1.39 g/cm³ (predicted)
- pKa : 1.17 (predicted)
Anticancer Activity
Research indicates that imidazo[2,1-b]thiazole derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various derivatives, including those related to this compound, which were evaluated for their activity against different cancer cell lines. The results demonstrated that these compounds could inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest .
Carbonic Anhydrase Inhibition
One of the notable biological activities of this compound class is the inhibition of carbonic anhydrases (CAs), particularly the cytosolic isoform hCA II. The inhibition constants (K) for selected derivatives ranged from 57.7 to 98.2 µM, indicating moderate potency. Notably, compounds showed selectivity towards hCA II over other isoforms such as hCA I, IX, and XII, which are associated with various pathologies including cancer and metabolic disorders .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the imidazo[2,1-b]thiazole scaffold can significantly influence biological activity:
- Substituents : The presence of electron-donating or electron-withdrawing groups on the aromatic ring affects the inhibitory potency against carbonic anhydrases.
- Linker Variations : Alterations in the linker connecting the thiazole and piperazine moieties can enhance selectivity and potency against specific CA isoforms.
Study 1: Synthesis and Evaluation
A study synthesized a series of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates and evaluated their inhibitory effects on carbonic anhydrases. Among these compounds, some demonstrated promising inhibition profiles against hCA II while being ineffective against hCA I and tumor-associated isoforms .
| Compound | K (µM) | Selectivity |
|---|---|---|
| 9ae | 57.7 | High |
| 9bb | 76.4 | Moderate |
| 9ca | 79.9 | Moderate |
| 9cc | 57.8 | High |
Study 2: Antitumor Activity
Another investigation focused on the antitumor activity of imidazo[2,1-b]thiazole derivatives against various cancer cell lines. The results indicated that these compounds could induce significant cytotoxicity through mechanisms such as oxidative stress and mitochondrial dysfunction .
Q & A
Q. What are the common synthetic routes for 6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile?
The compound is typically synthesized via condensation of 2-aminothiazole derivatives with α-halocarbonyl compounds. A widely used method involves γ-bromodiones reacting with 2-aminothiazoles under mild heating (e.g., 50–80°C) in benzene or THF to form the imidazo[2,1-b][1,3]thiazole core . Key intermediates like the isopropylsulfanyl group are introduced via nucleophilic substitution or thiol-ether formation. Reaction optimization often requires monitoring by TLC or HPLC to ensure purity (>95%) .
Q. How is the compound characterized structurally and chemically?
Characterization involves:
- NMR spectroscopy : H and C NMR identify substituents (e.g., isopropylsulfanyl at C6) and confirm regioselectivity .
- HRMS : Validates molecular weight and fragmentation patterns (e.g., m/z 278.1274 for related derivatives) .
- IR spectroscopy : Detects functional groups like nitriles (~2234 cm) and sulfur moieties .
- X-ray crystallography : Resolves stereochemical ambiguities in the fused thiazole-imidazole system .
Q. What preliminary biological activities have been reported for this compound?
Imidazo[2,1-b][1,3]thiazole derivatives exhibit broad antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and protozoa (e.g., Leishmania spp.), with MIC values ranging from 2–16 µg/mL . Anticancer screening in vitro shows moderate cytotoxicity (IC ~10–50 µM) against breast (MCF-7) and colon (HCT-116) cancer cell lines .
Q. What solvents and conditions are optimal for its stability during experiments?
The compound is stable in anhydrous DMSO or DMF at –20°C for long-term storage. Avoid protic solvents (e.g., water, ethanol) to prevent hydrolysis of the nitrile group. Reaction conditions typically require inert atmospheres (N/Ar) due to sulfur and nitrile sensitivity to oxidation .
Advanced Research Questions
Q. How do substituent modifications at C5/C6 influence bioactivity?
- C5-Nitrile : Enhances lipophilicity and hydrogen-bonding potential, critical for enzyme inhibition (e.g., COX-2) .
- C6-Isopropylsulfanyl : Increases steric bulk, improving selectivity for parasitic vs. mammalian targets . Comparative studies show replacing the nitrile with a carboxamide reduces antimicrobial efficacy by 50%, while substituting isopropylsulfanyl with phenyl groups alters kinase inhibition profiles .
Q. What strategies resolve contradictions in biological data across studies?
Discrepancies in IC values (e.g., 10 µM vs. 50 µM) may arise from:
- Assay variability : Normalize results using reference standards (e.g., doxorubicin for cytotoxicity).
- Structural analogs : Compare activity of 6-(4-fluorophenyl) vs. 6-(3-trifluoromethylphenyl) derivatives to isolate substituent effects .
- Metabolic stability : Use liver microsomes to assess degradation rates impacting in vitro-in vivo correlations .
Q. What advanced techniques optimize regioselectivity in electrophilic substitutions?
- DFT calculations : Predict reactivity of C3 vs. C5 positions in the thiazole ring .
- Directed ortho-metalation : Employ LDA or Grignard reagents to functionalize specific sites .
- Microwave-assisted synthesis : Achieve >90% regioselectivity for nitro-group reductions using SnCl/HCl under controlled heating .
Q. How is the compound’s mechanism of action elucidated in anticancer studies?
- Kinase profiling : Screen against 100+ kinases (e.g., EGFR, VEGFR2) to identify targets .
- Apoptosis assays : Measure caspase-3/7 activation and mitochondrial membrane potential (JC-1 dye) .
- Molecular docking : Simulate binding to COX-2 (PDB: 5KIR) to rationalize inhibitory potency .
Q. What analytical methods address spectral contradictions (e.g., NMR peak splitting)?
- Variable-temperature NMR : Resolve dynamic rotational isomers in the isopropylsulfanyl group .
- COSY/NOESY : Assign overlapping H signals in the fused heterocycle .
- Isotopic labeling : Use N-thiazole precursors to simplify complex splitting patterns .
Methodological Considerations
Q. How to design SAR studies for imidazo[2,1-b][1,3]thiazole derivatives?
- Library synthesis : Prepare 10–20 analogs with systematic substituent variations (e.g., alkyl, aryl, halogens) .
- QSAR modeling : Use topological polar surface area (TPSA) and logP to correlate structure with permeability .
- In vitro-in vivo translation : Validate hits in xenograft models after confirming metabolic stability in hepatocyte assays .
Q. What safety protocols are critical for handling sulfur/nitrile-containing derivatives?
- Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/contact.
- Neutralize waste with KMnO/NaOH to degrade toxic cyanides .
- Monitor air quality for HCN release during high-temperature reactions .
Tables
Table 1. Key Synthetic Methods and Yields
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Condensation | γ-Bromodione, THF, 60°C, 6h | 78 | 95 | |
| Microwave-assisted | SnCl, HCl, 100°C, 20min | 92 | 98 | |
| Nucleophilic substitution | Isopropylthiol, KCO, DMF | 85 | 97 |
Table 2. Biological Activity of Structural Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
